![molecular formula C15H6Br2N2O2 B3277199 2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione CAS No. 65618-07-7](/img/structure/B3277199.png)
2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione
描述
2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione is a halogenated derivative of tryptanthrin, a naturally occurring compound found in various natural sources.
准备方法
Synthetic Routes and Reaction Conditions: 2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione can be synthesized from indigo or isatin precursors. The synthesis involves halogenation of tryptanthrin derivatives using bromine under mild oxidation conditions. One common method includes microwave-assisted synthesis, which is considered a green chemistry approach .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar halogenation techniques. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods .
化学反应分析
Types of Reactions: 2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinazoline derivatives.
Reduction: Reduction reactions can modify the bromine atoms, leading to debromination or hydrogenation.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in anhydrous acetonitrile.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Various oxidized quinazoline derivatives.
Reduction: Debrominated or hydrogenated indoloquinazoline compounds.
Substitution: Substituted indoloquinazoline derivatives with different functional groups.
科学研究应用
2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other halogenated quinazoline derivatives.
Biology: Studied for its potential antipathogenic, antifungal, and antiparasitic activities.
Medicine: Investigated for its anticancer, antioxidant, and anti-inflammatory properties.
Industry: Explored as a stable active material for all-organic redox flow batteries
作用机制
The mechanism of action of 2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Inhibiting Enzymes: It can inhibit specific enzymes involved in pathogenic processes.
Modulating Signaling Pathways: It affects signaling pathways such as TAK1, JAK3/STAT3, Wnt/β-catenin, Akt/PKB, FAK, and AP-1/c-Jun, which are crucial for cell proliferation, inflammation, and angiogenesis
相似化合物的比较
- 2,8-Dimethylindolo[2,1-b]quinazoline-6,12-dione
- 2,8-Diiodoindolo[2,1-b]quinazoline-6,12-dione
- 2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione
Comparison: 2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione is unique due to its bromine atoms, which enhance its photophysical properties and biological activities compared to its methyl, iodo, and chloro counterparts. The bromine atoms contribute to higher singlet oxygen sensitization quantum yields and improved stability in various applications .
属性
IUPAC Name |
2,8-dibromoindolo[2,1-b]quinazoline-6,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Br2N2O2/c16-7-1-3-11-9(5-7)15(21)19-12-4-2-8(17)6-10(12)13(20)14(19)18-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUWJEXXTUZLAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N3C4=C(C=C(C=C4)Br)C(=O)C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


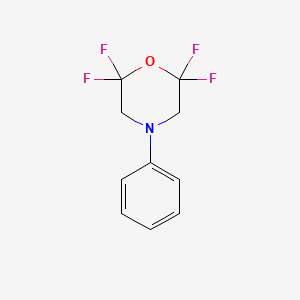
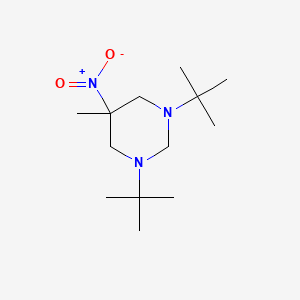
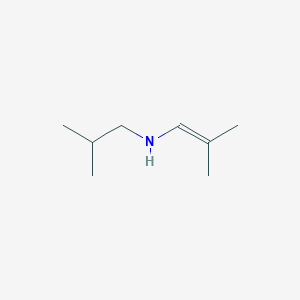


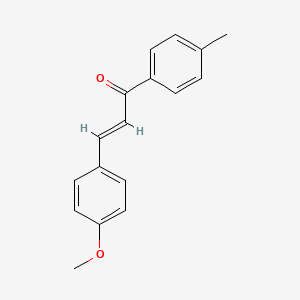
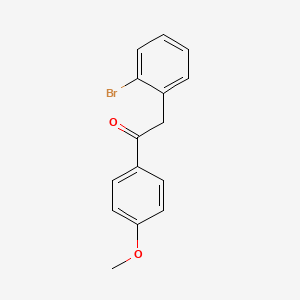
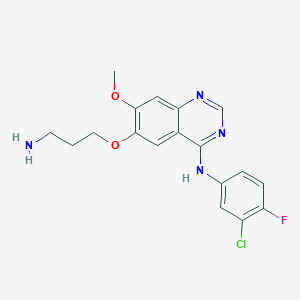
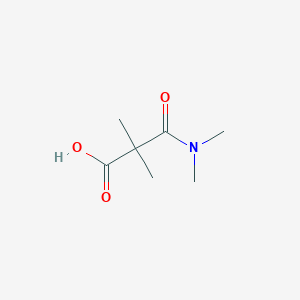
![8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B3277206.png)
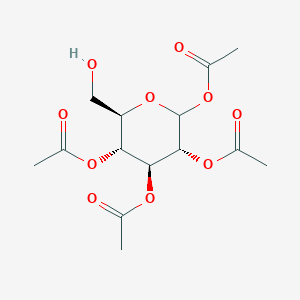
![(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3277224.png)
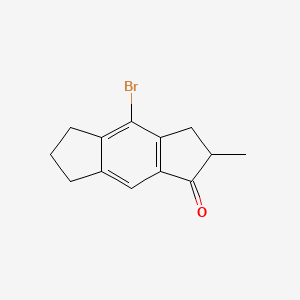
![7-Chlorobenzo[d]isoxazole](/img/structure/B3277248.png)
